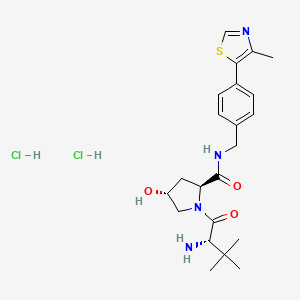
2-cyano-4-(methoxycarbonyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyano-4-(methoxycarbonyl)benzoic acid is an organic compound characterized by a cyano group (-CN) and a methoxycarbonyl group (-COOCH₃) attached to a benzene ring. This compound is notable for its utility in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-cyanobenzoic acid as the starting material.
Methylation Process: The carboxylic acid group (-COOH) is converted to a methoxycarbonyl group (-COOCH₃) through esterification using methanol in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid.
Purification: The resulting product is purified through recrystallization or other suitable purification techniques.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Advanced purification techniques such as column chromatography and crystallization are employed to achieve the desired quality.
Types of Reactions:
Oxidation: The cyano group can be oxidized to form a carboxylic acid.
Reduction: The cyano group can be reduced to form an amine.
Substitution: The methoxycarbonyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Strong nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: this compound can be converted to this compound.
Reduction: The formation of 2-cyano-4-(methoxycarbonyl)benzamide.
Substitution: Formation of various esters or amides depending on the nucleophile used.
Scientific Research Applications
2-Cyano-4-(methoxycarbonyl)benzoic acid is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the manufacture of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 2-cyano-4-(methoxycarbonyl)benzoic acid exerts its effects depends on its specific application. For instance, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological context and the specific reactions it undergoes.
Comparison with Similar Compounds
2-Cyano-3-(methoxycarbonyl)benzoic acid
3-Cyano-4-(methoxycarbonyl)benzoic acid
4-Cyano-2-(methoxycarbonyl)benzoic acid
Uniqueness: 2-Cyano-4-(methoxycarbonyl)benzoic acid is unique due to the specific positioning of the cyano and methoxycarbonyl groups on the benzene ring, which influences its reactivity and biological activity. This positioning allows for distinct interactions and reactivity patterns compared to its isomers and similar compounds.
Properties
CAS No. |
1824583-63-2 |
|---|---|
Molecular Formula |
C10H7NO4 |
Molecular Weight |
205.2 |
Purity |
93 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



